3-(Aminomethyl)cyclobutanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

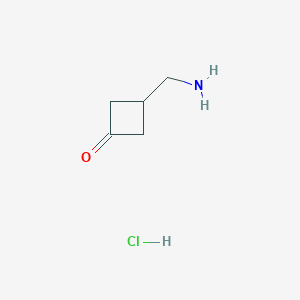

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)cyclobutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c6-3-4-1-5(7)2-4;/h4H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJXRSHHSHUHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416323-22-2 | |

| Record name | 3-(aminomethyl)cyclobutan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanone Hydrochloride for Advanced Research and Development

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart both biological activity and favorable pharmacokinetic properties is relentless. Among the vast arsenal of building blocks available to researchers, strained cyclic systems have garnered significant attention. 3-(Aminomethyl)cyclobutanone hydrochloride emerges as a particularly valuable bifunctional reagent. Its rigid four-membered ring offers a unique conformational constraint, a desirable attribute for designing selective ligands by locking bioactive conformations.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, synthetic utility, and critical handling protocols, designed for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, valued for its dual reactivity stemming from a primary amine and a ketone.[3] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various reaction conditions.[1]

Table 1.1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-(aminomethyl)cyclobutan-1-one;hydrochloride | [3] |

| CAS Number | 1363382-42-6 (Note: Multiple CAS numbers exist) | [3][4] |

| Molecular Formula | C₅H₁₀ClNO | [3][4] |

| Molecular Weight | 135.59 g/mol | [3][4] |

| Canonical SMILES | C1C(CC1=O)CN.Cl | [3][4] |

| InChI Key | OPJXRSHHSHUHOP-UHFFFAOYSA-N |[3] |

Table 1.2: Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Physical State | Solid | - | [3] |

| Purity | Typically ≥97% | Varies by supplier. | [3] |

| Solubility | Soluble in water | The hydrochloride salt form increases polarity and aqueous solubility. | [1] |

| Stability | Hygroscopic | Store in a cool, dry place. | [1] |

| Reactivity | High | The four-membered ring possesses significant ring strain (~110 kJ/mol), enhancing reactivity. |[1][2] |

Section 2: Spectroscopic Profile (The Molecular Fingerprint)

Spectroscopic data provides an unambiguous structural confirmation of the molecule. While a dedicated, peer-reviewed spectrum for this specific compound is not publicly available, we can predict the key features based on its functional groups and known spectra of analogous structures like cyclobutanone.

-

¹H NMR: Protons adjacent to the carbonyl group and the aminomethyl group would exhibit characteristic downfield shifts. The cyclobutane ring protons would likely appear as complex multiplets.

-

¹³C NMR: The carbonyl carbon is the most deshielded, appearing significantly downfield (typically >200 ppm for cyclobutanones). The carbons of the aminomethyl group and the cyclobutane ring would appear in the aliphatic region.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of a strained C=O bond in a four-membered ring is expected around 1780-1800 cm⁻¹. N-H stretching vibrations from the primary ammonium group would be visible in the 3000-3300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₅H₉NO) at m/z 99.13.[5] Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the cyclobutane ring.

Section 3: Synthesis and Purification Strategies

The synthesis of functionalized cyclobutanones is a well-established area of organic chemistry. Common strategies involve [2+2] cycloadditions, ring expansions of cyclopropanes, or cyclization of acyclic precursors.[2][6][7] For 3-(aminomethyl)cyclobutanone, a plausible route involves the modification of a pre-formed cyclobutane core, such as 3-oxocyclobutanecarboxylic acid.

Conceptual Synthetic Workflow

A generalized, multi-step synthesis requires rigorous planning for reaction execution, workup, and purification to ensure the final product's identity and purity.

Caption: Generalized workflow for synthesis and purification.

Protocol: Hypothetical Synthesis via Reductive Amination

This protocol is illustrative, based on standard organic chemistry principles for converting a carboxylic acid to a primary amine on a cyclobutanone core.

-

Amide Formation:

-

Dissolve 3-oxocyclobutanecarboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Add an activating agent (e.g., oxalyl chloride) dropwise, followed by a catalytic amount of DMF.

-

After activation, bubble anhydrous ammonia gas through the solution or add a solution of ammonium hydroxide to form 3-oxocyclobutanecarboxamide.

-

-

Hofmann or Curtius Rearrangement:

-

The resulting amide can be subjected to a Hofmann rearrangement (using Br₂ and NaOH) or a Curtius rearrangement (via an acyl azide intermediate) to yield the protected amine.

-

-

Deprotection and Salt Formation:

-

If a protecting group (e.g., Boc) is used, deprotect under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

-

The final hydrochloride salt can be isolated by precipitation from a non-polar solvent like diethyl ether.

-

-

Purification:

-

Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective for purifying the final salt. The purity should be confirmed by NMR spectroscopy and melting point analysis.

-

Causality Note: The choice of a rearrangement reaction is critical for converting the C-C bond of the carboxylic acid into a C-N bond of the amine without cleaving the strained cyclobutane ring. The final salt formation step is not just for purification but is crucial for improving the compound's long-term stability and handling characteristics.[1]

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its orthogonal reactivity. The primary amine and the ketone can be selectively addressed using appropriate reaction conditions. The inherent strain of the cyclobutane ring also drives certain reactions, such as ring-opening or expansion, providing access to different molecular scaffolds.[2][6]

-

Reactions at the Amine: The primary amine is a potent nucleophile. It readily undergoes acylation, sulfonylation, reductive amination (with other aldehydes/ketones), and can be used in the formation of ureas and thioureas. These reactions are fundamental for incorporating the cyclobutane motif into larger molecules.

-

Reactions at the Ketone: The carbonyl group is electrophilic and susceptible to attack by various nucleophiles. It can undergo Wittig reactions, Grignard additions, and reductions (e.g., with NaBH₄) to form the corresponding alcohol. It can also be converted into heterocycles.

-

Bifunctional Reactivity: The presence of both functional groups allows for intramolecular reactions to form bicyclic systems or for its use as a constrained linker in designing molecules like PROTACs.[8]

Caption: Key reaction pathways for the bifunctional molecule.

Section 5: Applications in Medicinal Chemistry and Drug Discovery

Constrained amino scaffolds are highly sought after in drug discovery. The rigid cyclobutane ring of this molecule serves as a bioisosteric replacement for more flexible alkyl chains or other ring systems, helping to improve binding affinity and selectivity by reducing the entropic penalty of binding.[9][10]

-

Enzyme Inhibitors: The defined spatial orientation of the amine and ketone functionalities makes it an excellent starting point for designing inhibitors that can interact with specific pockets in an enzyme's active site.[1]

-

GPCR Ligands: The conformational rigidity is advantageous in designing ligands for G-protein coupled receptors (GPCRs), where specific conformations are required for agonism or antagonism.

-

PROTACs and Molecular Glues: Its bifunctional nature makes it a candidate for use as a linker in Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation.[8]

-

Peptidomimetics: The incorporation of non-canonical amino acids and constrained motifs is a key strategy to overcome the limitations of peptide drugs, such as poor metabolic stability.[11] This building block can be used to create such peptidomimetics.

Section 6: Safety, Handling, and Storage Protocols

As with any laboratory chemical, proper handling is paramount to ensure safety. This compound is classified as harmful if swallowed and causes serious eye damage.[3][12]

Table 6.1: Hazard and Precautionary Information

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Measures |

|---|

| GHS05 (Corrosive) | Danger | H302: Harmful if swallowed. H318: Causes serious eye damage. | P260: Do not breathe dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic, and moisture should be avoided.[1]

-

Spill Response: In case of a spill, collect the solid material carefully, avoiding dust generation. Clean the area with a wet cloth and dispose of the waste in accordance with local regulations.

Self-Validating Protocol: By adhering strictly to these safety measures, the risks associated with handling are minimized. The protocol is self-validating in that proper use of PPE and engineering controls (fume hood) provides a verifiable barrier against exposure, and correct storage procedures demonstrably preserve the compound's integrity.

References

- 1. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. appchemical.com [appchemical.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclobutanone synthesis [organic-chemistry.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. scispace.com [scispace.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Aminomethyl)cyclobutanone hydrochloride, a pivotal building block in modern medicinal chemistry. We will delve into its unique molecular architecture, exploring the influence of the strained cyclobutane ring on its physicochemical properties and reactivity. This document details a validated synthetic protocol, offers insights into the rationale behind experimental choices, and presents a thorough analytical characterization workflow. Furthermore, we examine its strategic application in drug discovery, highlighting how its conformationally rigid structure is leveraged to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. This guide is intended to serve as a critical resource for scientists engaged in the design and synthesis of novel small molecule therapeutics.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. While traditionally underutilized, strained ring systems like cyclobutanes have emerged as powerful tools for medicinal chemists.[1][2] The this compound scaffold, in particular, offers a unique convergence of structural features: a primary amine for versatile derivatization, a ketone for further chemical modification or hydrogen bonding, and a conformationally restricted cyclobutane core.

The cyclobutane ring is not merely a passive spacer; its inherent puckered three-dimensional structure and strain energy (~26 kcal/mol) confer significant advantages:

-

Conformational Rigidity: By replacing flexible alkyl chains with a 1,3-disubstituted cyclobutane, chemists can lock key pharmacophores into a bioactive conformation, reducing the entropic penalty upon target binding and potentially boosting potency.[1][3][4]

-

Metabolic Stability: The carbocyclic core is often more resistant to enzymatic degradation compared to linear linkers, which can improve a drug candidate's half-life.[1][3][4]

-

Exploration of 3D Chemical Space: The non-planar nature of the ring allows for the precise vectoral projection of substituents into three-dimensional space, enabling optimized interactions within a target's binding pocket.[1][3]

-

Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other common groups, such as gem-dimethyl or even aromatic rings, allowing for fine-tuning of properties like lipophilicity and solubility.[3]

This guide will focus specifically on the hydrochloride salt of 3-(Aminomethyl)cyclobutanone, a stable and readily handled form of this versatile building block.[5]

Molecular Structure and Physicochemical Properties

The hydrochloride salt exists as a crystalline solid, which enhances its stability and shelf-life compared to the free base.[6] The core structure consists of a four-membered cyclobutane ring bearing two key functional groups: a primary aminomethyl group (-CH₂NH₂) and a carbonyl group (C=O) at the 1 and 3 positions, respectively.

In-depth Structural Analysis

The cyclobutane ring is not planar but exists in a puckered conformation to relieve some of its inherent angle strain. This puckering leads to distinct pseudo-axial and pseudo-equatorial positions for the substituents, influencing how the molecule presents its functional groups to a biological target. The aminomethyl group provides a basic nitrogen center and a site for nucleophilic reactions or amide bond formation. The ketone is an electrophilic center and a hydrogen bond acceptor, which can be critical for target engagement.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1416323-22-2 (or 1363382-42-6) | [5][8][9] |

| Molecular Formula | C₅H₁₀ClNO | [5] |

| Molecular Weight | 135.59 g/mol | [5][6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [6][8] |

| SMILES | Cl.NCC1CC(=O)C1 | [6][8] |

Synthesis and Mechanistic Insights

The synthesis of substituted cyclobutanes can be challenging; however, several reliable routes to 3-(Aminomethyl)cyclobutanone and its precursors have been established.[10][11] A common strategy involves the modification of a pre-existing cyclobutane core.

Synthetic Workflow Overview

A representative synthesis often starts from a commercially available precursor like tert-butyl 3-oxoazetidine-1-carboxylate. The workflow involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by deprotection and subsequent functional group manipulations.

Below is a conceptual diagram illustrating a potential synthetic pathway.

Caption: Conceptual workflow for the synthesis of cyclobutane derivatives.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of related azetidine and cyclobutane structures, such as those used in the synthesis of the JAK inhibitor Baricitinib.[12]

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate [12]

-

Rationale: This step utilizes a Horner-Wadsworth-Emmons reaction, a robust method for forming C=C bonds by reacting a phosphonate-stabilized carbanion with a ketone. Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base ideal for deprotonating the phosphonate.

-

Procedure: a. To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) at -5 °C, slowly add a solution of potassium tert-butoxide in THF (1.1 eq). b. Stir the resulting mixture at -5 °C for 3 hours to ensure complete formation of the ylide. c. Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF dropwise, maintaining the temperature at -5 °C. d. Stir the reaction for an additional 2 hours at -5 °C, then allow it to warm to room temperature and stir for 16 hours. e. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the target compound.

Step 2: Deprotection to 2-(azetidin-3-ylidene)acetonitrile hydrochloride [12]

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Hydrochloric acid in an organic solvent like acetonitrile provides a clean and efficient method for its removal, yielding the stable hydrochloride salt of the amine.

-

Procedure: a. Dissolve the product from Step 1 in acetonitrile. b. Add 3M hydrochloric acid and stir the solution at room temperature for 16 hours. c. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. d. Upon completion, concentrate the mixture under vacuum to remove the solvents, yielding the crude hydrochloride salt.

Note: The conversion of the azetidine ring system from Step 2 into the final this compound requires further, more complex synthetic steps involving ring expansion or rearrangement, which are beyond the scope of this generalized protocol but are documented in specialized chemical literature.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of this compound. A combination of spectroscopic techniques is employed.

Spectroscopic Analysis Workflow

Caption: Standard workflow for analytical characterization.

Data Interpretation

| Technique | Expected Observations | Rationale |

| ¹H NMR | Complex multiplets in the aliphatic region (~2.0-3.5 ppm) corresponding to the cyclobutane ring protons. A signal for the -CH₂- protons adjacent to the amine. The acidic protons (NH₃⁺) may be broad or exchange with solvent. | Provides information on the proton environment, connectivity, and stereochemistry. Spectral data is available on databases like ChemicalBook for comparison.[13] |

| ¹³C NMR | A signal at high chemical shift (>200 ppm) for the ketone carbonyl carbon.[7] Several signals in the aliphatic region for the cyclobutane and aminomethyl carbons. | Confirms the presence of the key carbon environments, especially the downfield shift of the C=O carbon. |

| IR Spectroscopy | Strong, sharp absorption around 1780 cm⁻¹ (C=O stretch, characteristic for strained cyclic ketones).[14][15] Broad absorption in the 3300-3500 cm⁻¹ range due to N-H stretching of the ammonium salt. | Confirms the presence of the primary functional groups: the strained ketone and the primary amine (as its salt). |

| Mass Spectrometry | The "nitrogen rule" applies; the free base (C₅H₉NO) has an odd nominal mass of 99. ESI-MS would show a prominent ion at m/z = 100 [M+H]⁺. Characteristic α-cleavage next to the nitrogen atom is a likely fragmentation pathway. | Confirms the molecular weight and provides evidence for the molecular formula. |

Applications in Drug Discovery and Medicinal Chemistry

3-(Aminomethyl)cyclobutanone is a valuable building block for creating molecules that target a wide range of diseases. Its derivatives have been incorporated into inhibitors of enzymes such as kinases and proteases.[16][17]

Case Study: Cyclobutanones as Enzyme Inhibitors

The ketone in cyclobutanone is more electrophilic than in an unstrained, acyclic ketone due to the angle strain in the four-membered ring.[7] This enhanced reactivity is a key feature exploited in inhibitor design. When a cyclobutanone-containing inhibitor binds to the active site of a serine or cysteine protease, the nucleophilic residue (e.g., serine -OH) can attack the electrophilic carbonyl carbon. This forms a reversible covalent hemiacetal or hemiketal, which is a stable transition-state analog that can potently inhibit the enzyme.[7]

Strategic Incorporation

-

As a Constrained Linker: The 1,3-disubstitution pattern allows the scaffold to act as a rigid linker, connecting two key binding fragments of a ligand. This pre-organizes the molecule for optimal interaction with the target, a strategy successfully employed in the design of Janus kinase (JAK) inhibitors.[3]

-

As a Scaffold for Diversification: The primary amine serves as a versatile handle for building out molecular complexity. It can be readily acylated, sulfonated, or used in reductive amination reactions to append a wide variety of functional groups, enabling rapid exploration of the structure-activity relationship (SAR).

Handling, Storage, and Safety

-

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture.

-

Safety: Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and toxicity information.

Conclusion

This compound is more than a simple chemical building block; it is a strategic tool for molecular design. Its unique combination of a strained, conformationally restricted core and versatile functional handles provides medicinal chemists with a powerful platform for developing next-generation therapeutics. By leveraging its distinct stereochemical and electronic properties, researchers can design drug candidates with enhanced potency, improved metabolic stability, and optimized pharmacokinetic profiles, thereby accelerating the journey from laboratory concept to clinical reality.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. appchemical.com [appchemical.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. This compound 97% | CAS: 1363382-42-6 | AChemBlock [achemblock.com]

- 9. arctomsci.com [arctomsci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cyclobutanone synthesis [organic-chemistry.org]

- 12. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound(1416323-22-2) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Cyclobutanone(1191-95-3) IR Spectrum [chemicalbook.com]

- 16. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 17. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

3-(Aminomethyl)cyclobutanone hydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)cyclobutanone Hydrochloride

Introduction

The cyclobutane moiety, a strained four-membered carbocycle, has garnered significant interest in medicinal chemistry for its unique structural and conformational properties.[1][2] Its incorporation into small-molecule drug candidates can impart favorable characteristics such as metabolic stability and improved binding affinity by providing a rigid scaffold that can explore chemical space in three dimensions.[2] Among the myriad of functionalized cyclobutane building blocks, this compound stands out as a versatile intermediate. Its bifunctional nature—possessing both a reactive ketone and a primary amine—makes it a valuable synthon for constructing complex molecular architectures, particularly in the development of novel therapeutics.[3]

This guide provides a comprehensive overview of a robust and field-proven synthetic route to this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and practical laboratory experience to empower researchers, scientists, and drug development professionals.

Strategic Analysis: A Retrosynthetic Approach

A successful synthesis begins with a logical disconnection of the target molecule. The retrosynthetic analysis of this compound reveals a straightforward strategy centered on the management of the reactive amino group.

Caption: Retrosynthetic analysis of the target compound.

The primary amine is nucleophilic and would interfere with many reactions targeting the ketone or other parts of the molecule. Therefore, it is prudent to introduce it in a protected form. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its facile removal under mild acidic conditions.[4][5]

Our forward synthesis, therefore, will focus on three core stages:

-

Formation of a Boc-Protected Amine: Synthesis of tert-butyl ((3-oxocyclobutyl)methyl)carbamate from a suitable cyclobutane precursor.

-

Deprotection of the Amine: Cleavage of the Boc group to unmask the primary amine.

-

Hydrochloride Salt Formation: Isolation of the final product as a stable, crystalline salt.

Synthetic Workflow and Mechanistic Insights

The following sections detail the experimental protocols and the scientific rationale underpinning each transformation.

Stage 1: Synthesis of tert-butyl ((3-oxocyclobutyl)methyl)carbamate

The most direct route to the key Boc-protected intermediate involves the reduction of a nitrile or amide derived from a 3-oxocyclobutanecarboxylic acid precursor. An alternative, often employed in industrial settings, is the reductive amination of 3-oxocyclobutanecarbaldehyde. Reductive amination involves the formation of an imine between an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine, effectively preventing over-alkylation.[6]

For this guide, we will outline a conceptual pathway starting from 3-oxocyclobutanecarbonitrile.

Caption: Conceptual workflow for the key intermediate.

Protocol: Reductive Amination of 3-Oxocyclobutanecarbaldehyde (Illustrative)

-

Reaction Setup: To a solution of 3-oxocyclobutanecarbaldehyde (1.0 eq) in methanol (MeOH), add ammonium chloride (NH₄Cl, 1.5 eq) followed by aqueous ammonia (to adjust pH to ~7-8).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise. NaBH₃CN is a preferred reducing agent as it selectively reduces the iminium ion in the presence of the ketone.[6]

-

Boc Protection: After completion of the reduction (monitored by TLC or LC-MS), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA) or sodium bicarbonate. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield tert-butyl ((3-oxocyclobutyl)methyl)carbamate.

Stage 2 & 3: Boc Deprotection and Hydrochloride Salt Formation

This final stage is a highly efficient, one-pot procedure that simultaneously removes the Boc protecting group and forms the desired hydrochloride salt.

Causality of Reagent Choice: The deprotection is an acid-catalyzed hydrolysis of the carbamate.[7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.[5][8] A solution of 4M HCl in 1,4-dioxane is particularly effective as it provides a strong, anhydrous acid, which is crucial for precipitating the final product as a non-hygroscopic, crystalline hydrochloride salt, simplifying isolation and improving purity.[9]

Mechanism of Boc Deprotection

The mechanism proceeds through a series of well-established steps:[10][11]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by HCl.

-

Carbocation Formation: The protonated intermediate fragments, eliminating a stable tert-butyl cation and forming a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.

-

Amine Protonation: The resulting free primary amine is immediately protonated by the excess HCl in the medium to form the ammonium chloride salt.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Deprotection and Salt Formation

| Parameter | Specification | Rationale |

| Starting Material | tert-butyl ((3-oxocyclobutyl)methyl)carbamate | Key protected intermediate |

| Reagent | 4M Hydrochloric Acid in 1,4-Dioxane | Provides anhydrous acid for clean deprotection and salt precipitation.[9] |

| Solvent | 1,4-Dioxane or Methanol (MeOH) | Ensures solubility of the starting material.[9] |

| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid and exothermic control is not required.[7] |

| Reaction Time | 1-4 hours | Monitor by TLC/LC-MS until starting material is consumed. |

Step-by-Step Procedure:

-

Dissolution: Dissolve tert-butyl ((3-oxocyclobutyl)methyl)carbamate (1.0 eq) in anhydrous 1,4-dioxane.

-

Acid Addition: To the stirred solution, add 4M HCl in dioxane (3-5 eq) dropwise at room temperature.

-

Reaction: Stir the mixture for 1-4 hours. The formation of a precipitate is often observed as the hydrochloride salt is formed.

-

Isolation: Upon completion, add a non-polar solvent such as diethyl ether or hexane to the mixture to ensure complete precipitation of the product.[12]

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities. Dry the white solid under vacuum to yield this compound.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

Table 1: Expected Analytical Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C₅H₁₀ClNO |

| Molecular Weight | 135.59 g/mol [13] |

| Appearance | White to off-white solid[14] |

| Purity (Typical) | >97%[13][15] |

| ¹H NMR | Spectra available from chemical suppliers for comparison.[16] |

| Storage | 4°C, protect from light.[14] |

Conclusion

The synthesis of this compound is a critical process for accessing a valuable building block in drug discovery. The outlined route, centered on the use of the Boc protecting group, represents a reliable, efficient, and scalable method. By understanding the mechanistic principles behind each step—from the choice of protecting group to the specific conditions for its removal—researchers can confidently and safely execute this synthesis. The final crystalline hydrochloride salt is stable and readily amenable to a wide array of subsequent chemical transformations, making it an indispensable tool for the modern medicinal chemist.

References

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound 97% | CAS: 1363382-42-6 | AChemBlock [achemblock.com]

- 14. 3-(Aminomethyl)cyclobutan-1-one hydrochloride | 1416323-22-2 [sigmaaldrich.com]

- 15. calpaclab.com [calpaclab.com]

- 16. This compound(1416323-22-2) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of 3-(Aminomethyl)cyclobutanone Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Aminomethyl)cyclobutanone hydrochloride (CAS No: 1416323-22-2), a key building block in contemporary drug discovery and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction and Molecular Structure

This compound is a bifunctional molecule incorporating a strained cyclobutanone ring and a primary aminomethyl group. The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, making it a versatile reagent in medicinal chemistry. Understanding its precise molecular structure is paramount for its effective utilization in the synthesis of novel therapeutic agents.

The structural and analytical workflow for the characterization of this molecule is outlined below.

References

An In-depth Technical Guide to the Stability and Storage of 3-(Aminomethyl)cyclobutanone Hydrochloride

Abstract

3-(Aminomethyl)cyclobutanone hydrochloride is a valuable building block in medicinal chemistry, prized for its strained four-membered ring and bifunctional nature. The inherent reactivity that makes this compound synthetically useful also presents significant challenges regarding its long-term stability and storage. This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes evidence-based protocols for its optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries to ensure the integrity and reliability of this key synthetic intermediate.

Introduction and Molecular Profile

This compound is a salt composed of a protonated primary amine linked to a cyclobutanone core. Its structure combines several features of chemical interest and potential instability:

-

Cyclobutanone Ring: The four-membered ring possesses significant angle strain (~110 kJ/mol), which can enhance reactivity and susceptibility to ring-opening or rearrangement reactions under thermal stress.[1][2]

-

Ketone Functional Group: The carbonyl group is susceptible to nucleophilic attack and can participate in reactions such as aldol-type condensations.

-

Aminomethyl Group (as Hydrochloride Salt): The primary amine, protonated as an ammonium chloride salt, is significantly less nucleophilic than its free base counterpart. This salt form enhances water solubility and generally improves stability by preventing self-reaction.[1][3] However, the hydrochloride salt form can introduce challenges related to hygroscopicity.[4][5]

Understanding these structural elements is fundamental to predicting the compound's behavior under various environmental conditions and developing a robust storage strategy.

Factors Influencing Chemical Stability

The long-term stability of this compound is primarily dictated by temperature, humidity, light, and pH. Each of these factors can initiate or accelerate specific degradation pathways. Stability testing is crucial to determine how the quality of an active pharmaceutical ingredient (API) is affected by these environmental factors over time.[4][]

Temperature

Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating degradation. For this compound, thermal stress is a primary concern due to the strained cyclobutane ring.

-

Mechanism: Thermolysis of cyclobutane derivatives can lead to ring cleavage, yielding ethene or other rearranged products.[7][8][9][10] While the presence of substituents can alter the specific pathway, the inherent strain makes the ring system a kinetic liability at high temperatures.

-

Recommendation: Strict temperature control is paramount. Storage at reduced temperatures (e.g., 2-8 °C) is strongly recommended to minimize the rate of potential thermal decomposition.

Humidity and Moisture

The hydrochloride salt form makes the compound susceptible to moisture absorption (hygroscopicity). The presence of water can have several detrimental effects.

-

Mechanism 1: Hydrolysis: While the core structure is not directly susceptible to simple hydrolysis, absorbed water can act as a medium to facilitate other reactions, such as intermolecular condensation.

-

Mechanism 2: Physical Changes: Moisture uptake can lead to physical changes like deliquescence (dissolving in absorbed water), caking, or loss of crystallinity, which can impact handling and downstream reactions.[4]

-

Mechanism 3: pH Alteration: The presence of water can create localized pH environments that may promote degradation.

-

Recommendation: The compound must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccated environment.

Light Exposure

Photolytic degradation is a common pathway for organic molecules, particularly those with carbonyl groups.

-

Mechanism: Ketones can absorb UV light, leading to the formation of excited states that can undergo various reactions, including cleavage (e.g., Norrish-type reactions) or radical formation.

-

Recommendation: Store the compound in amber vials or other light-protecting containers to prevent photolytic degradation.[11]

pH and Acidity/Basicity

While the compound is supplied as a stable salt, exposure to strongly acidic or basic conditions should be avoided.

-

Mechanism: Deprotonation of the ammonium salt to the free amine (under basic conditions) dramatically increases the nucleophilicity of the nitrogen atom. This free amine can then act as a nucleophile, potentially leading to self-condensation with the ketone of another molecule.

-

Recommendation: Maintain the compound in its solid, hydrochloride salt form. Avoid exposure to basic environments during storage.

Figure 1: Factors Affecting Stability A diagram illustrating the key environmental factors that can compromise the stability of this compound.

Potential Degradation Pathways

The primary degradation risk for this compound under suboptimal storage conditions is intermolecular self-condensation. This is most likely to occur if the ammonium salt is neutralized to the more reactive free amine.

Self-Condensation via Aldol-Type Reaction

If exposed to basic conditions or if the free amine forms, it can react with the ketone of another molecule. The likely pathway involves the formation of an enamine or enolate, followed by nucleophilic attack on the carbonyl group of a second molecule, leading to dimerization or polymerization. This process results in the formation of complex impurities and a decrease in the purity of the starting material.

Figure 2: Proposed Self-Condensation Pathway A simplified representation of a potential dimerization pathway initiated by the formation of the free amine.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling protocols are mandatory.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Minimizes thermal degradation and slows reaction kinetics.[12][13][14] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |

| Humidity | Store with Desiccant | Prevents moisture absorption (hygroscopicity) by the hydrochloride salt. |

| Light | Amber, Light-Proof Container | Protects against photolytic degradation of the ketone functional group.[11] |

| Container | Tightly Sealed, Chemically Inert | Prevents contamination and exposure to atmospheric conditions. |

Handling Best Practices:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Handle the material in a glove box or under a stream of inert gas whenever possible.

-

Use clean, dry spatulas and equipment.

-

Reseal the container tightly under an inert atmosphere immediately after use.

Experimental Protocol: Stability Assessment via HPLC

A robust stability study is essential to validate storage conditions and determine the re-test period for a given batch.[15] This protocol outlines a standard approach using High-Performance Liquid Chromatography (HPLC).

Objective

To quantify the purity of this compound over time under accelerated and long-term storage conditions, as recommended by ICH guidelines.[4][16]

Materials and Equipment

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Reference standard of this compound

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Temperature and humidity-controlled stability chambers

Experimental Workflow

Figure 3: Workflow for HPLC-Based Stability Assessment A step-by-step flowchart for conducting a formal stability study.

Procedure

-

Initial Analysis (T=0): Accurately weigh and dissolve a sample of the compound. Analyze via HPLC to determine the initial purity and impurity profile. This serves as the baseline.

-

Sample Preparation: Aliquot the solid material into multiple vials, ensuring each is sealed under an inert atmosphere.

-

Storage: Place the vials into calibrated stability chambers set to long-term (e.g., 5 °C ± 2 °C) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5%) conditions.[16]

-

Time Point Analysis: At specified intervals (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

-

HPLC Analysis: Allow the vial to equilibrate to room temperature. Prepare a sample solution and analyze using the established HPLC method.

-

Data Evaluation: Compare the purity and impurity profile of each time point against the T=0 data. A "significant change" is typically defined as a failure to meet the established purity specification.[16]

Conclusion

The chemical stability of this compound is intrinsically linked to its molecular structure, particularly the strained cyclobutane ring and the hygroscopic nature of the hydrochloride salt. Degradation can be effectively mitigated through rigorous control of the storage environment. The cornerstone of a successful preservation strategy is strict adherence to cold, dry, and dark conditions, preferably under an inert atmosphere. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the material's integrity, leading to more reliable and reproducible scientific outcomes.

References

- 1. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The thermal decomposition of cyclobutane at low pressures - UBC Library Open Collections [open.library.ubc.ca]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. fdaghana.gov.gh [fdaghana.gov.gh]

Introduction: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery

An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanone Hydrochloride for Advanced Research and Development

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Small, strained carbocycles, particularly the cyclobutane ring, have garnered significant attention for their ability to impart unique three-dimensional conformations and favorable physicochemical properties to drug candidates.[1] this compound has emerged as a key building block, valued for the structural rigidity and synthetic versatility offered by its strained four-membered ring.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its commercial availability, critical applications in medicinal chemistry, conceptual synthetic strategies, and essential quality control measures, offering the field-proven insights of a senior application scientist. The strategic incorporation of the cyclobutane moiety can lead to compounds with improved metabolic stability, reduced planarity, and the ability to effectively fill hydrophobic pockets within biological targets.[1]

Physicochemical Properties and Commercial Specifications

This compound is typically supplied as a solid with a purity of 97% or greater.[3][4][5] It is essential for researchers to be aware of the different CAS numbers cited by various suppliers and to confirm the specific identity of the procured material through analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO | [3][4][6] |

| Molecular Weight | ~135.59 g/mol | [3][4][6] |

| Appearance | White to off-white solid | [4] |

| Typical Purity | ≥97% | [3][4][5] |

| Common CAS Numbers | 1416323-22-2, 1363382-42-6 | [3][4][5][6][7] |

| IUPAC Name | 3-(aminomethyl)cyclobutan-1-one hydrochloride | [3][4] |

| SMILES | O=C1CC(CN)C1.[H]Cl | [6] |

Commercial Availability and Procurement

A reliable supply of high-purity intermediates is crucial for reproducible research and development. This compound is commercially available from several specialized chemical suppliers. The table below summarizes a selection of vendors, highlighting the typical packaging sizes and availability. Pricing is subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Fluorochem | F467774 | 97% | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |

| AChemBlock | C-2921 | 97% | 1 g, 5 g, 25 g |

| Appchem | AI68105 | N/A | Inquire with supplier |

| AA BLOCKS | AAB-AA001GML-1g | 97% | 1 g |

Note: This is not an exhaustive list. Researchers should conduct their own due diligence when selecting a supplier.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from its unique structure, which serves as a versatile scaffold for constructing complex molecules in various therapeutic areas.[2]

As a Constrained Scaffold for Bioactive Molecules

The puckered nature of the cyclobutane ring provides a defined three-dimensional geometry that can orient pharmacophoric groups in specific vectors. This conformational restriction is a powerful tool for medicinal chemists to enhance binding affinity and selectivity for a target protein.

Key Therapeutic Applications:

-

Kinase Inhibitors : The aminomethyl and ketone functionalities can be readily derivatized to target the ATP-binding pockets of kinases, which are crucial targets in cancer therapy.[8]

-

GABA Analogs : It serves as a precursor for synthesizing analogs of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system.

-

Peptide Mimetics : Incorporation into peptide structures can enhance metabolic stability by shielding amide bonds from enzymatic degradation.[8]

-

Enzyme Inhibition : The related compound, 3-(Aminomethyl)cyclobutanol hydrochloride, has demonstrated inhibitory activity against several enzymes with therapeutic relevance[8]:

-

Aldose Reductase (IC₅₀ = 2.5 µM) : Implicated in diabetic complications.

-

Dipeptidyl Peptidase-IV (DPP-4) (IC₅₀ = 1.8 µM) : A key target for type 2 diabetes.

-

Carbonic Anhydrase II (IC₅₀ = 5.0 µM) : Relevant for glaucoma and epilepsy treatment.

-

Emerging Roles in Novel Drug Modalities:

Recent advances have highlighted the use of this scaffold in cutting-edge therapeutic platforms:

-

Proteolysis-Targeting Chimeras (PROTACs) : Cyclobutane-fused amino acids, derived from similar precursors, are being used to synthesize PROTACs.[8] It is also classified as a "Protein Degrader Building Block".[9]

-

Advanced Synthesis : The core structure is amenable to modern synthetic methods like photocatalyzed [2+2] cycloadditions and Pd-catalyzed C-H arylations, enabling the creation of complex and chiral drug intermediates.[8]

Conceptual Synthetic Strategies

While specific, proprietary synthesis routes for commercial this compound are not publicly detailed, its synthesis can be conceptualized from established methods for creating cyclobutanone rings.[10] The choice of a synthetic route is dictated by factors such as starting material availability, desired stereochemistry, and scalability.

A plausible and widely employed strategy involves the ring expansion of a cyclopropylcarbinol intermediate. This approach offers good control over substitution patterns.

Illustrative Synthetic Pathway: A Conceptual Overview

The following diagram illustrates a generalized, conceptual pathway. It does not represent a specific, validated protocol but serves to explain the chemical logic.

Experimental Protocol: General Pinacol-Type Rearrangement

The following is a generalized, illustrative protocol for the key ring-expansion step, adapted from literature procedures on similar transformations.[10] This is not a validated protocol for this specific compound and must be adapted and optimized by a qualified chemist.

-

Substrate Preparation: Dissolve the precursor tertiary vinylic cyclopropyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Initiation of Rearrangement: Cool the solution to a reduced temperature (e.g., 0 °C or -78 °C). Add a Lewis acid or a protic acid (e.g., HCl in an ethereal solution) dropwise to catalyze the rearrangement. The choice of acid and temperature is critical to control selectivity and minimize side reactions.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a basic aqueous solution (e.g., saturated sodium bicarbonate) at low temperature. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic fractions, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization and Quality Control

For any research involving this intermediate, a rigorous quality control (QC) process is non-negotiable to ensure the identity, purity, and consistency of the material. This self-validating system is essential for the integrity of subsequent experimental work.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton spectrum should show characteristic signals for the cyclobutane ring protons and the aminomethyl group.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) : The primary method for determining the purity of the compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed at all times.

-

Hazard Statements [3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Phrases [3]:

-

P260: Do not breathe dust.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage : Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly sealed.

Conclusion

This compound is a valuable and commercially accessible building block for drug discovery and development. Its constrained cyclobutane core offers a strategic advantage for designing molecules with improved pharmacological properties. A thorough understanding of its commercial sources, applications, and the necessary quality control procedures is essential for any research scientist aiming to leverage this potent scaffold in the creation of next-generation therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound 97% | CAS: 1363382-42-6 | AChemBlock [achemblock.com]

- 5. calpaclab.com [calpaclab.com]

- 6. appchemical.com [appchemical.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Cyclobutanone synthesis [organic-chemistry.org]

The Role of Cyclobutane Scaffolds in Modern Medicinal Chemistry: From Conformational Constraint to Bioisosterism

An In-depth Technical Guide:

Executive Summary

In the perpetual quest for novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored regions of chemical space. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a powerful and versatile tool in the drug designer's armamentarium.[1][2] Historically underutilized due to perceived synthetic challenges and ring strain, the unique conformational and physicochemical properties of the cyclobutane scaffold are now being strategically exploited to address key challenges in drug discovery.[3][4] This guide provides an in-depth technical analysis of the role of cyclobutane scaffolds in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the fundamental properties of cyclobutanes, their application as conformational constraints and bioisosteres, and their impact on critical drug-like properties, supported by experimental data and detailed protocols.

The Cyclobutane Scaffold: A Unique Profile of Properties

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic characteristics, which differentiate it from other cycloalkanes.

Conformational Preferences and Ring Strain

The cyclobutane ring is characterized by significant ring strain (26.3 kcal/mol), second only to cyclopropane (28.1 kcal/mol).[1][5] This strain is a consequence of both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). To alleviate this torsional strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[6][7] This puckered geometry is a key feature exploited in drug design, as it imparts a degree of conformational rigidity.[8]

The interconversion between equivalent puckered conformations occurs rapidly at room temperature.[6] However, substitution on the ring can favor specific puckered states, allowing for the precise spatial orientation of appended functional groups. This ability to pre-organize pharmacophoric elements in a desired three-dimensional arrangement is a significant advantage in optimizing interactions with biological targets.[4][8]

Diagram 1: Conformational Puckering of the Cyclobutane Ring

Caption: Puckered conformation of cyclobutane relieves torsional strain.

Physicochemical Properties

The incorporation of a cyclobutane moiety can significantly influence a molecule's physicochemical properties:

-

Increased Fsp³ Character: The replacement of flat, sp²-rich aromatic rings with saturated, three-dimensional cyclobutane scaffolds increases the fraction of sp³-hybridized carbons (Fsp³).[9] A higher Fsp³ character is often correlated with improved clinical success rates, potentially due to enhanced solubility, reduced promiscuity, and better metabolic profiles.[9]

-

Modulation of Lipophilicity and Solubility: Cyclobutanes can serve as non-aromatic, lipophilic spacers. Their impact on solubility is context-dependent; while they can increase lipophilicity compared to smaller cycloalkanes, their non-planar nature can disrupt crystal packing and improve solubility relative to flat aromatic systems.[5]

-

Metabolic Stability: The cyclobutane core is generally more resistant to oxidative metabolism than linear alkyl chains or electron-rich aromatic systems.[8][9] This can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate.[8]

Cyclobutane as a Conformational Constraint

One of the most powerful applications of the cyclobutane scaffold is to impart conformational rigidity to otherwise flexible molecules.[1][4]

Reducing the Entropic Penalty of Binding

Flexible ligands often pay a significant entropic penalty upon binding to a target protein, as their rotatable bonds become frozen in the bound conformation. By incorporating a cyclobutane ring, the number of low-energy conformations is reduced, pre-organizing the molecule for binding.[4][8] This can lead to a substantial increase in binding affinity and potency.[8] For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can lock the relative orientation of two pharmacophores.[1]

Case Study: Janus Kinase (JAK) Inhibitors

The development of selective Janus kinase (JAK) inhibitors for autoimmune diseases provides a compelling example of this principle. Researchers discovered that incorporating a cis-1,3-diaminocyclobutane linker not only yielded highly potent inhibitors but also conferred excellent selectivity within the JAK family of enzymes.[10] The rigid cyclobutane scaffold precisely positioned the key pharmacophoric groups for optimal interaction with the kinase hinge region.[10]

Diagram 2: Cyclobutane as a Constrained Linker in JAK Inhibitors

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

The Strategic Utility of 3-(Aminomethyl)cyclobutanone: A Technical Guide for Drug Discovery Professionals

Foreword: Embracing Three-Dimensionality in Modern Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a paramount objective. The departure from flat, aromatic-rich scaffolds towards more three-dimensional (3D) molecular architectures has been a significant trend, driven by the need for improved target selectivity, metabolic stability, and physicochemical properties. It is within this context that strained ring systems, particularly cyclobutane derivatives, have emerged as powerful building blocks. Their inherent ring strain not only imparts unique conformational constraints but also serves as a latent driving force for a variety of chemical transformations.[1]

This guide provides an in-depth exploration of 3-(aminomethyl)cyclobutanone, a bifunctional building block poised to unlock new avenues in medicinal chemistry. We will delve into its synthesis, reactivity, and potential applications, offering a technical resource for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this versatile scaffold.

I. The Cyclobutane Motif: A Privileged Scaffold in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate can offer several distinct advantages. The strained four-membered ring introduces a degree of conformational rigidity that can pre-organize a molecule for optimal binding to its biological target.[2] This can lead to enhanced potency and selectivity. Furthermore, cyclobutane moieties can serve as bioisosteres for other common chemical groups, such as gem-dimethyl or phenyl groups, while offering improved metabolic stability and reduced lipophilicity.[3] The unique puckered structure and longer C-C bond lengths of the cyclobutane ring open up novel chemical space for exploration.[3]

II. Physicochemical Properties of 3-(Aminomethyl)cyclobutanone Hydrochloride

3-(Aminomethyl)cyclobutanone is typically handled as its hydrochloride salt to enhance stability and solubility. The key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1363382-42-6 | [4] |

| Molecular Formula | C₅H₁₀ClNO | [4] |

| Molecular Weight | 135.59 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | ≥97% | [4][5] |

III. Synthesis of 3-(Aminomethyl)cyclobutanone: Strategic Pathways

The synthesis of 3-(aminomethyl)cyclobutanone can be approached through several strategic routes, starting from readily available precursors. The choice of a particular pathway will often depend on the desired scale, stereochemical control, and the availability of starting materials.

A. From 3-Oxocyclobutanecarboxylic Acid via Curtius Rearrangement

A robust and versatile method for the synthesis of 3-(aminomethyl)cyclobutanone involves the Curtius rearrangement of a 3-oxocyclobutanecarboxylic acid derivative.[6][7][8][9] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be subsequently converted to the desired amine.[6][7][8][9]

Conceptual Workflow:

Caption: Curtius rearrangement workflow for the synthesis of 3-(aminomethyl)cyclobutanone.

Detailed Protocol:

-

Activation of the Carboxylic Acid: 3-Oxocyclobutanecarboxylic acid is first converted to a reactive acyl derivative, such as an acyl chloride or a mixed anhydride.

-

Formation of the Acyl Azide: The activated acyl derivative is then reacted with an azide source, such as sodium azide, to form the corresponding acyl azide.

-

Curtius Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene or tert-butanol). This induces the rearrangement to the isocyanate with the loss of nitrogen gas.

-

Conversion to the Amine: The resulting isocyanate is then hydrolyzed under acidic or basic conditions to yield the primary amine, 3-(aminomethyl)cyclobutanone, after decarboxylation of the intermediate carbamic acid.

B. Reduction of 3-Oxocyclobutanecarbonitrile

Another viable synthetic route involves the reduction of 3-oxocyclobutanecarbonitrile. This method leverages the dual reactivity of the starting material, allowing for the selective reduction of the nitrile group to a primary amine while preserving the ketone functionality.

Conceptual Workflow:

Caption: Nitrile reduction workflow for the synthesis of 3-(aminomethyl)cyclobutanone.

Detailed Protocol:

-

Preparation of 3-Oxocyclobutanecarbonitrile: This starting material can be synthesized from commercially available precursors.

-

Selective Reduction: The 3-oxocyclobutanecarbonitrile is treated with a selective reducing agent, such as a borane complex (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex).[10][11] These reagents are known to preferentially reduce nitriles over ketones.[10][11]

-

Work-up: The reaction is quenched, and the product is isolated and purified. The use of borane reagents often requires careful handling due to their reactivity with protic solvents.[11]

IV. Reactivity and Application as a Building Block

The synthetic utility of 3-(aminomethyl)cyclobutanone lies in its bifunctional nature, possessing both a nucleophilic primary amine and an electrophilic ketone within a strained ring system. This allows for a diverse range of chemical transformations at either or both of these functional groups.

A. Reactions at the Amino Group: Amide Bond Formation

The primary amine of 3-(aminomethyl)cyclobutanone readily participates in amide bond formation with a wide variety of carboxylic acids. This reaction is a cornerstone of medicinal chemistry, enabling the facile introduction of diverse substituents and the construction of larger, more complex molecules.[12][13][14][15][16]

Conceptual Workflow:

Caption: Amide coupling workflow with 3-(aminomethyl)cyclobutanone.

Detailed Protocol for Amide Coupling:

-

Reactant Preparation: In a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), dissolve the carboxylic acid and an amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).

-

Activation: Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.

-

Amine Addition: Add this compound and a non-nucleophilic base (e.g., diisopropylethylamine) to the reaction mixture.

-

Reaction and Work-up: Allow the reaction to proceed until completion, typically monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques such as extraction and chromatography.

B. Reactions at the Carbonyl Group: Reductive Amination

The ketone functionality of 3-(aminomethyl)cyclobutanone can undergo reductive amination with primary or secondary amines to form more complex substituted cyclobutane derivatives.[1][17][18][19][20][21][22][23] This reaction is a powerful tool for introducing additional diversity and building molecular complexity.[1][17][18][19][20][21][22][23]

Conceptual Workflow:

Caption: Reductive amination workflow with 3-(aminomethyl)cyclobutanone.

Detailed Protocol for Reductive Amination:

-

Imine Formation: In a suitable solvent (e.g., methanol or dichloromethane), combine 3-(aminomethyl)cyclobutanone, the desired amine, and a catalytic amount of acid (e.g., acetic acid).

-

Reduction: After a period of stirring to allow for imine formation, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[1]

-

Reaction and Work-up: The reaction is stirred until the imine intermediate is consumed. The product is then isolated and purified.

V. Application in Drug Discovery: A Focus on DPP-4 Inhibitors

The unique structural features of cyclobutane derivatives have made them attractive scaffolds in the design of enzyme inhibitors. One area where this is particularly evident is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[17][24][25][26][27][28][29][30][31] While a direct marketed drug containing the 3-(aminomethyl)cyclobutanone substructure is not explicitly detailed in the readily available literature, the synthesis of DPP-4 inhibitors often involves β-amino acid derivatives, for which 3-(aminomethyl)cyclobutanone can serve as a conformationally restricted analog.[2][19][28][32][33]

The blockbuster drug Januvia (sitagliptin) contains a β-amino acid core, and while its commercial synthesis has evolved, the exploration of conformationally restricted analogs is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.[18][34][35][36] The incorporation of the 3-(aminomethyl)cyclobutanone scaffold into novel DPP-4 inhibitor designs represents a promising avenue for future research.[17][26][29][30]

VI. Characterization

The structural elucidation of 3-(aminomethyl)cyclobutanone and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutane ring protons, the aminomethyl protons, and any substituents introduced through derivatization. The chemical shifts and coupling constants provide valuable information about the stereochemistry of the molecule.[1][37]

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the cyclobutane ring, and the aminomethyl carbon.[1][37]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule and its derivatives.[7][21]

VII. Conclusion and Future Outlook

3-(Aminomethyl)cyclobutanone is a valuable and versatile building block that offers medicinal chemists a powerful tool for introducing conformational constraint and three-dimensionality into their drug discovery programs. Its bifunctional nature allows for a wide range of synthetic manipulations, enabling the rapid generation of diverse compound libraries. While its full potential is still being explored, the strategic application of this scaffold in areas such as the development of novel enzyme inhibitors and GPCR modulators holds significant promise for the future of drug design. As the demand for novel, differentiated chemical matter continues to grow, the importance of building blocks like 3-(aminomethyl)cyclobutanone is set to increase, paving the way for the next generation of innovative therapeutics.

VIII. References

-

World Health Organization. (2021). Diabetes. --INVALID-LINK--

-

Reductive Amination. (2023, March 16). YouTube. --INVALID-LINK--

-

Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. --INVALID-LINK--

-

WO2006097175A1 - Dpp-iv inhibitors - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

-

Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.

-

Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. --INVALID-LINK--

-

McCarthy, J. R., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 323-327.

-

Shah, V. (2015). Sitagliptin. All About Drugs.

-

GABA and its conformationally restricted analogues. (n.d.). Retrieved from --INVALID-LINK--

-

Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.

-

KR100830902B1 - Dipeptidyl Peptidase-IV Inhibiting Compounds, Methods of Preparing the Same, and Pharmaceutical Compositions Containing the Same as an Active Agent - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

-

Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. (n.d.). Retrieved from --INVALID-LINK--

-

US11033552B2 - DPP IV inhibitor formulations - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

-